molecular formula C9H14N4 B405532 N-(1,2,4-triazol-4-yl)cycloheptanimine CAS No. 326026-64-6

N-(1,2,4-triazol-4-yl)cycloheptanimine

Cat. No.: B405532
CAS No.: 326026-64-6
M. Wt: 178.23g/mol
InChI Key: WUKLXKBMAFRNKC-UHFFFAOYSA-N
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Description

N-(1,2,4-Triazol-4-yl)cycloheptanimine is a heterocyclic compound featuring a 1,2,4-triazole ring linked to a cycloheptanimine moiety. The 1,2,4-triazole group is known for its versatility in medicinal chemistry and materials science due to its ability to participate in hydrogen bonding and coordination with metals . The cycloheptanimine substituent introduces a seven-membered ring system, which may influence steric and electronic properties compared to smaller or bulkier substituents.

Properties

CAS No.

326026-64-6

Molecular Formula

C9H14N4

Molecular Weight

178.23g/mol

IUPAC Name

N-(1,2,4-triazol-4-yl)cycloheptanimine

InChI

InChI=1S/C9H14N4/c1-2-4-6-9(5-3-1)12-13-7-10-11-8-13/h7-8H,1-6H2

InChI Key

WUKLXKBMAFRNKC-UHFFFAOYSA-N

SMILES

C1CCCC(=NN2C=NN=C2)CC1

Canonical SMILES

C1CCCC(=NN2C=NN=C2)CC1

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Varied Triazole Isomerism

The position of substituents on the triazole ring significantly impacts molecular properties. For example, N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl) acetamide (Compound 6m, ) contains a 1,2,3-triazole ring, whereas the target compound features 1,2,4-triazole. The 1,2,4-triazole isomer is more thermally stable and exhibits stronger hydrogen-bonding capacity due to nitrogen atom positioning, which may enhance crystallinity or ligand efficiency in coordination complexes .

Key Data Table: Structural and Functional Comparisons

Compound Name Triazole Isomer Key Substituent Notable Properties/Activities Reference
N-(1,2,4-Triazol-4-yl)cycloheptanimine 1,2,4 Cycloheptanimine Potential conformational flexibility Inferred
Compound 6m () 1,2,3 Naphthalenyloxy methyl IR: 1678 cm⁻¹ (C=O), HRMS: [M+H]+ 393.11
Thienyl-triazole derivatives () 1,2,4 Thienyl, thiourea Broad-spectrum antibacterial activity
Methoxyphenyl analog () 1,2,4 4-Methoxyphenyl Z-configuration, planar structure

Research Findings and Implications

  • Biological Activity : While thienyl- and aryl-substituted triazoles show promising antimicrobial activity (), the cycloheptanimine group’s hydrophobicity may require structural optimization for drug development.
  • Material Science : The rigidity of methoxyphenyl substituents () favors crystallinity, whereas cycloheptanimine’s flexibility might benefit dynamic systems like supramolecular assemblies.
  • Synthetic Challenges : The synthesis of this compound may require tailored cycloaddition or imine formation strategies, similar to those used for methoxyphenyl analogs ().

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